(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C15H18N2O2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 2 and 3 positions, and the amine group is attached to a pyridine ring at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 3-pyridinemethanamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,3-dimethoxybenzaldehyde with 3-pyridinemethanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 2,3-Dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: (2,3-Dimethoxy-benzyl)-piperidin-3-ylmethyl-amine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of amine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxy groups and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethoxybenzyl)-amine: Lacks the pyridine ring, making it less versatile in terms of biological interactions.
(2,3-Dimethoxybenzyl)-piperidin-3-ylmethyl-amine: A reduced form with different pharmacological properties.
(2,3-Dimethoxybenzyl)-pyridin-2-ylmethyl-amine: A positional isomer with potentially different binding characteristics.
Uniqueness
(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both methoxy-substituted benzyl and pyridine moieties, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-3-6-13(15(14)19-2)11-17-10-12-5-4-8-16-9-12/h3-9,17H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNGBRQVAALBDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360089 |
Source
|
Record name | (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355383-37-8 |
Source
|
Record name | (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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